2,3,4-Trimethylcyclopentanone
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Overview
Description
2,3,4-Trimethylcyclopentanone is an organic compound with the molecular formula C8H14O. It is a cyclic ketone characterized by the presence of three methyl groups attached to a cyclopentanone ring.
Synthetic Routes and Reaction Conditions:
Oxidation of Isophorone Oxide: One common method involves the oxidation of isophorone oxide using boron trifluoride etherate in benzene.
Hydrogenation of 2,4,4-Trimethyl-2-cyclopentenone: Another method includes the hydrogenation of 2,4,4-trimethyl-2-cyclopentenone under specific conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation and hydrogenation processes, optimized for yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lead dioxide in sulfuric acid.
Reduction: Hydrogenation typically involves catalysts such as palladium or platinum.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclopentanones .
Scientific Research Applications
2,3,4-Trimethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,4-trimethylcyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4,4-Trimethylcyclopentanone: Another trimethyl-substituted cyclopentanone with similar structural features but different positional isomerism.
2,2,4-Trimethylpentane: A structurally related compound with different chemical properties and applications.
Uniqueness: This distinct structure sets it apart from other similar compounds and makes it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2,3,4-trimethylcyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-4-8(9)7(3)6(5)2/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJQRAOMTFGCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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